molecular formula C11H13N3 B3008147 (1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene CAS No. 1807938-20-0

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B3008147
CAS RN: 1807938-20-0
M. Wt: 187.246
InChI Key: WQSJULZJSLFSKN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene, or (1S)-1-AMT, is a synthetic organic compound that is used as a reagent in organic synthesis. It is a highly reactive compound that has been used in a variety of applications, including the synthesis of a variety of organic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In addition, (1S)-1-AMT has been studied for its potential therapeutic applications, particularly in the treatment of cancer.

Scientific Research Applications

Chiral Auxiliaries in Asymmetric Reactions

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene and related compounds have been utilized as chiral auxiliaries in asymmetric synthesis. For instance, a derivative of this compound, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, was synthesized from naphthalene and used effectively in Reformatsky-type reactions (Orsini et al., 2005).

Molecular Structure Analysis

Studies on the molecular structure of derivatives of tetrahydronaphthalene, such as r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, have provided insights into the conformation and bonding characteristics of these compounds (Zacharias et al., 1995).

Self-Assembly and Nanostructures

The self-assembly properties of 1,2,3,4-tetrahydronaphthalene molecules have been examined. These studies revealed that these molecules can form chiral self-assembled structures such as herringbone and pinwheel arrangements, which are significant for nanotechnology applications (Silly et al., 2017).

Stereochemistry and Reduction Reactions

Research has been conducted on the stereochemistry of reduction reactions involving substituted derivatives of 1,2,3,4-tetrahydronaphthalene, highlighting the stereoselective nature of these reactions, which is crucial for synthesizing specific chiral compounds (Tippett & Massy-Westropp, 1993).

Fuel Surrogate Studies

Tetralin, or 1,2,3,4-tetrahydronaphthalene, has been adopted as a component in transportation fuel surrogates. Studies on the ignition delays of tetralin/air mixtures at various temperatures and pressures are significant for understanding combustion processes in engines (Raza et al., 2020).

properties

IUPAC Name

(1S)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSJULZJSLFSKN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2N=[N+]=[N-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

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